An In-depth Technical Guide to Ethyl 5-bromo-1H-imidazole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to Ethyl 5-bromo-1H-imidazole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-bromo-1H-imidazole-2-carboxylate is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted imidazole scaffold is a common motif in a wide array of biologically active compounds. The presence of a bromine atom and an ethyl ester group provides versatile handles for further chemical modifications, making it a valuable starting material for the synthesis of more complex molecules, including those used as protein degraders. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 5-bromo-1H-imidazole-2-carboxylate, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 5-bromo-1H-imidazole-2-carboxylate is essential for its handling, reaction setup, and purification. While experimental data for some properties are not extensively reported in publicly available literature, the following table summarizes its key chemical identifiers and known characteristics.
| Property | Value | Reference |
| CAS Number | 944900-49-6 | [1][2] |
| Molecular Formula | C₆H₇BrN₂O₂ | [1][2] |
| Molecular Weight | 219.04 g/mol | [2] |
| Appearance | Off-white to yellow crystalline powder | [3] |
| Melting Point | 204-206 °C (for the related compound Ethyl 5-methyl-1H-imidazole-4-carboxylate) | [3] |
Note: The melting point provided is for a structurally related compound and should be considered as an estimate. Experimental determination for Ethyl 5-bromo-1H-imidazole-2-carboxylate is recommended for precise applications.
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of Ethyl 5-bromo-1H-imidazole-2-carboxylate. Below are the expected spectral features based on its structure and data from related imidazole compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the imidazole proton (C4-H), a quartet for the methylene protons (-CH₂-) of the ethyl group, and a triplet for the methyl protons (-CH₃) of the ethyl group. The N-H proton of the imidazole ring will likely appear as a broad singlet.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the two carbons of the imidazole ring, the brominated carbon, and the two carbons of the ethyl group.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the imidazole ring (around 3100-3000 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C-Br stretching (in the fingerprint region).
Synthesis of Ethyl 5-bromo-1H-imidazole-2-carboxylate
A potential synthetic pathway could be adapted from the synthesis of related imidazole-5-carboxylates, which often involves the reaction of an amidine with a β-dicarbonyl compound or its equivalent.
Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of Ethyl 5-bromo-1H-imidazole-2-carboxylate.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative example based on general imidazole synthesis and should be optimized for specific laboratory conditions.
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Imidazole Ring Formation: A mixture of an appropriate glyoxal derivative, an aldehyde, and ammonia (or an ammonium salt) is heated in a suitable solvent to form the imidazole ring.
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Esterification: The resulting imidazole-2-carboxylic acid is then esterified using ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding ethyl ester.
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Bromination: The ethyl 1H-imidazole-2-carboxylate is dissolved in a suitable solvent (e.g., chloroform or acetic acid). A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford pure Ethyl 5-bromo-1H-imidazole-2-carboxylate.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of Ethyl 5-bromo-1H-imidazole-2-carboxylate is centered around the three key functional groups: the bromine atom, the ethyl ester, and the N-H of the imidazole ring. These sites allow for a variety of chemical transformations, making it a versatile intermediate in the synthesis of complex drug candidates.
Key Reactions and Their Significance:
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Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck): The bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl, heteroaryl, or alkynyl substituents, which is a powerful strategy for exploring the structure-activity relationship (SAR) of potential drug molecules. For instance, a Suzuki coupling with a boronic acid can be employed to build biaryl structures, a common feature in many pharmaceuticals.
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N-Alkylation/N-Arylation: The acidic N-H proton of the imidazole ring can be deprotonated with a suitable base, and the resulting anion can be alkylated or arylated. This allows for the introduction of diverse substituents at the N1 position, which can significantly impact the biological activity and pharmacokinetic properties of the final compound.
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Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common functional group in many drug molecules, or used as a handle for further derivatization.
Diagram of Key Reaction Pathways:
Caption: Key reaction pathways for Ethyl 5-bromo-1H-imidazole-2-carboxylate.
Application as a Building Block in PROTACs:
A significant application of Ethyl 5-bromo-1H-imidazole-2-carboxylate is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The imidazole core of this compound can serve as a scaffold for linking a ligand that binds to the target protein with a ligand that binds to an E3 ligase, often through the versatile handles provided by the bromo and ester functionalities.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Ethyl 5-bromo-1H-imidazole-2-carboxylate. While a specific Material Safety Data Sheet (MSDS) for this compound is not universally available, general safety guidelines for brominated heterocyclic compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to obtain and consult the Safety Data Sheet (SDS) from the supplier before use.
Conclusion
Ethyl 5-bromo-1H-imidazole-2-carboxylate is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for its effective application in the development of novel therapeutics, including the burgeoning field of protein degradation. As research in this area continues to expand, the importance of such well-functionalized heterocyclic intermediates is poised to grow.
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